3-Methoxytyramine

TAAR1 Dopamine Receptors cAMP Assay

Studying TAAR1 pharmacology is complicated by dopamine receptor cross-reactivity. 3-Methoxytyramine (CAS 554-52-9) solves this as a selective TAAR1 agonist (EC50 308 nM) with a binding profile distinct from dopamine, enabling clean pathway dissection. • Enables TAAR1-specific activation without D1/D2 confounding • Validated for ultrasensitive HPLC-ECD quantification (LOD 3 pg) • Functions as certified reference standard for catecholamine metabolite panels in neuroblastoma biomarker research

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 554-52-9
Cat. No. B1218726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxytyramine
CAS554-52-9
Synonyms3-methoxytyramine
3-methoxytyramine hydrochloride
3-O-METHYLDOPAMINE
methoxytyramine
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCN)O
InChIInChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3
InChIKeyDIVQKHQLANKJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxytyramine: Metabolite and TAAR1 Agonist


3-Methoxytyramine (3-MT), also known as 3-O-methyldopamine, is a monomethoxybenzene derivative and the major extracellular metabolite of the neurotransmitter dopamine (DA) [1]. Formed via the action of catechol-O-methyl transferase (COMT) on dopamine, 3-MT is no longer considered merely an inactive breakdown product. Recent research has reclassified it as an active neuromodulator with its own distinct receptor profile [2]. Specifically, 3-MT acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and binds to various adrenergic and dopaminergic receptors, albeit with different affinities than its parent compound, dopamine [3].

Compound type Endogenous dopamine metabolite and TAAR1 agonist probe
Workflow fit TAAR1 signaling, catecholamine receptor profiling, neuromodulator pathway studies
Selection context Selective TAAR1 engagement distinct from dopamine D1/D2 activation

3-Methoxytyramine: Substitution Concerns


Substituting 3-Methoxytyramine with dopamine or other trace amine receptor agonists like tyramine in research protocols is not scientifically justifiable due to fundamental differences in receptor pharmacology, metabolic stability, and functional outcomes. While dopamine is a high-affinity agonist at D1 and D2 receptors, 3-MT exhibits a markedly different binding profile with a significant shift in selectivity, notably functioning as a TAAR1 agonist [1]. Furthermore, in vivo studies reveal that 3-MT acts as an inhibitory regulator of catecholaminergic activity, a function distinct from the excitatory actions of dopamine [2]. At a molecular level, 3-MT has been shown to antagonize GABAρ1 receptors with an IC50 (285 µM) comparable to dopamine, while other structural analogs demonstrate divergent activities, underscoring that even minor structural modifications lead to non-interchangeable pharmacological profiles [3].

Target 3-Methoxytyramine
Functional TAAR1 agonist with inhibitory neuromodulator profile; α1-adrenoceptor nanomolar affinity.
Substitute Dopamine
D1/D2 agonist lacking TAAR1 activity; micromolar α1 affinity and opposite behavioral modulation may confound pathway interpretation.
Substitute Tyramine
Trace amine with divergent receptor pharmacology; metabolic stability and GABAρ1 modulation may not transfer directly.

3-Methoxytyramine: Differentiation Evidence


Functional Selectivity: TAAR1 vs. Dopamine Receptors

3-Methoxytyramine (3-MT) demonstrates a clear functional divergence from its parent compound, dopamine. In HEK-293 cells expressing human TAAR1, 3-MT acts as an agonist, inducing cAMP accumulation with an EC50 of 308 nM [1]. In contrast, dopamine is a potent agonist at D1 and D2 receptors (IC50 1.1 µM and 0.7 µM, respectively) but shows no significant functional activity at TAAR1. This shift in primary receptor engagement is a critical differentiator, establishing 3-MT as a unique probe for TAAR1-mediated pathways rather than a simple substitute for dopamine.

TAAR1 vs. Dopamine Receptors
Head-to-head
3-MT EC50 308 nM at TAAR1; Dopamine inactive at TAAR1 (D1 IC50 1.1 µM, D2 IC50 0.7 µM)
Supports TAAR1-selective pathway interrogation
Recombinant human TAAR1 (CHO-K1) HTRF assay; cloned human D1/D2 radioligand binding
TAAR1 Dopamine Receptors cAMP Assay Functional Selectivity

α1-Adrenoceptor Affinity: 3-MT vs. Dopamine

Quantitative binding studies reveal distinct affinity profiles for 3-MT and dopamine across a panel of catecholamine receptors. 3-MT binds to rat cortical α1-adrenoceptors in the low nanomolar range, whereas dopamine exhibits micromolar affinity [1]. This difference in binding potency highlights that the addition of a single methoxy group fundamentally alters the ligand's recognition by adrenergic receptor subtypes.

α1-Adrenoceptor Affinity
Cross-study comparable
3-MT: nanomolar range; Dopamine: micromolar range (>100-fold difference)
Reported higher affinity for noradrenergic transmission studies
Radioligand binding on rat cortical membranes
Radioligand Binding Adrenergic Receptors Dopamine Receptors Affinity Comparison

Amphetamine-Induced Hyperactivity Antagonism

The physiological role of 3-MT as a negative regulator of dopaminergic tone is demonstrated in vivo. Bilateral intrastriatal injection of 3-MT (0.25 µmol in 0.5 µL) in rats did not significantly affect basal locomotor activity but strongly antagonized amphetamine-induced hypermotility (1 mg/kg s.c.) [1]. This inhibitory neuromodulatory function is in stark contrast to dopamine, which facilitates locomotion and synergizes with amphetamine. This provides direct behavioral evidence that 3-MT is not a mere byproduct but an active, counter-regulatory signaling molecule.

Amphetamine Hyperactivity Antagonism
Head-to-head
3-MT (0.25 µmol i.s.) antagonized amphetamine-induced hypermotility; dopamine does not
Supports inhibitory neuromodulator model-response context
In vivo behavioral assay, male Wistar rats, intrastriatal microinjection
In Vivo Pharmacology Behavioral Assay Amphetamine Locomotor Activity

Neuroblastoma Biomarker Sensitivity

In clinical diagnostics for neuroblastoma, urinary 3-MT has been validated against established markers like dopamine (DA), homovanillic acid (HVA), and vanillylmandelic acid (VMA). Receiver operating characteristic (ROC) curve analysis demonstrated that the diagnostic performance of 3-MT, as measured by the area under the curve (AUC), is similar to that of dopamine and HVA [1]. Critically, 3-MT was found to be the most commonly elevated tumor marker among the panel in neuroblastic disease patients, highlighting its superior sensitivity in detecting disease activity compared to other single markers.

Neuroblastoma Biomarker Sensitivity
Head-to-head
3-MT AUC similar to DA/HVA; most frequently elevated marker in neuroblastic disease
Reported diagnostic sensitivity endpoint context
Urine samples (neuroblastoma patients vs. controls), HPLC-ECD analysis
Biomarker Neuroblastoma Clinical Validation Diagnostic Sensitivity

HPLC-ECD Sensitivity for 3-MT

Precise quantification of 3-MT in complex biological matrices requires a highly sensitive and validated method. A novel isocratic HPLC method with coulometric electrochemical detection (ECD) was developed specifically for analyzing 3-MT in rat brain homogenates without additional purification. This method achieved a detection limit of 3 pg of 3-MT on-column, equivalent to 0.6 ng/g tissue wet weight [1]. This level of sensitivity is crucial for accurately measuring the low endogenous concentrations of 3-MT, a task that may not be possible with less sensitive generic amine detection methods.

HPLC-ECD Sensitivity
Method context
LOD 3 pg on-column (0.6 ng/g tissue) for 3-MT
Supports ultra-sensitive quantification in brain tissue
Isocratic HPLC with coulometric ECD; rat brain homogenates without purification
Analytical Chemistry HPLC-ECD Detection Limit Method Validation

Plasma 3-MT Stability Profile

The pre-analytical stability of a biomarker is a critical factor for the reliability and reproducibility of clinical and research studies. A systematic investigation of stability and interference factors revealed that 3-MT in plasma is stable at both room temperature and 4 °C for at least 6 hours, which is significantly better than its stability in whole blood [1]. In contrast, the parent catecholamines epinephrine (EPI), norepinephrine (NE), and dopamine (DA) are prone to rapid degradation at room temperature and require immediate cold centrifugation and handling.

Plasma Stability Profile
Head-to-head
3-MT stable in plasma ≥6 h at RT and 4 °C; catecholamines prone to degradation
Reported improved pre-analytical stability for biobanking
Human heparin-lithium/EDTA-K2 plasma; room temperature and 4 °C storage
Biobanking Pre-analytical Stability Plasma Metabolite Stability

3-Methoxytyramine: Research & Diagnostic Applications


TAAR1 Signaling in Neuropsychiatric Disease Models

Researchers investigating the role of Trace Amine-Associated Receptor 1 (TAAR1) in disorders such as schizophrenia, Parkinson's disease, and addiction should use 3-Methoxytyramine as a selective agonist. As demonstrated in Section 3 (Evidence 1), 3-MT activates human TAAR1 with an EC50 of 308 nM, a property not shared by dopamine [1]. This allows for the specific pharmacological activation of TAAR1 pathways in vitro and in vivo, enabling the study of downstream effects on cAMP, ERK, and CREB phosphorylation without the confounding influence of D1/D2 receptor activation.

LC-MS/MS & HPLC-ECD Assay Development

Analytical chemists and neuroscientists requiring precise quantification of trace levels of 3-MT in brain microdialysate or tissue homogenates can rely on the compound as a certified reference standard. The validated HPLC-ECD method detailed in Section 3 (Evidence 5) achieved a detection limit of 3 pg, underscoring the feasibility of ultra-sensitive measurement [2]. Procuring high-purity 3-MT (CAS 554-52-9) is essential for calibrating such assays, ensuring accurate determination of this key neuromodulator in experimental models of dopamine function and drug action.

Neuroblastoma Diagnostic Accuracy & Monitoring

Clinical laboratories and translational oncology researchers should include 3-Methoxytyramine in their urine catecholamine metabolite panel for the diagnosis and monitoring of neuroblastoma. As evidenced in Section 3 (Evidence 4), urinary 3-MT was the most frequently elevated marker in a cohort of neuroblastic disease patients, offering comparable diagnostic utility (AUC) to dopamine and homovanillic acid [3]. Its measurement can improve diagnostic sensitivity and serve as a reliable biomarker for disease activity and recurrence.

Psychostimulant Neuromodulation Research

Behavioral pharmacologists studying the mechanisms of psychostimulant action can utilize 3-MT to dissect the complex interplay between dopaminergic and trace aminergic systems. The evidence presented in Section 3 (Evidence 3) shows that centrally administered 3-MT potently antagonizes amphetamine-induced hyperlocomotion in rats, a functional role distinct from dopamine [4]. This makes 3-MT an invaluable tool for probing the endogenous counter-regulatory pathways that modulate dopaminergic neurotransmission and may underlie individual differences in drug response.

Application
Selection Property
Validation Focus
TAAR1 signaling in neuropsychiatric disease models
TAAR1 agonist activity
cAMP pathway-response context; D1/D2-independent activation
LC-MS/MS and HPLC-ECD assay development
Certified reference standard purity
Method sensitivity and calibration linearity for trace-level quantification
Neuroblastoma diagnostic accuracy and monitoring
Biomarker elevation frequency
Diagnostic sensitivity endpoint review; multi-marker panel comparison
Psychostimulant neuromodulation research
Inhibitory neuromodulator function
Behavioral model-response context; amphetamine interaction endpoints

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